molecular formula C24H25ClFN5O3 B580182 Afatinib-d6 CAS No. 1313874-96-2

Afatinib-d6

Número de catálogo B580182
Número CAS: 1313874-96-2
Peso molecular: 491.981
Clave InChI: ULXXDDBFHOBEHA-VCXSEIMGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Afatinib-d6 is the d6 labelled analogue of Afatinib . It is used as an internal standard for the quantification of afatinib . Afatinib is an irreversible inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 .


Synthesis Analysis

Afatinib dimaleate is synthesized from 4-fluoro-2-aminobenzoic acid after a six-step reaction, including cyclization, nitration, substitution, reduction, condensation, and salification .


Molecular Structure Analysis

The molecular formula of this compound is C24H19ClD6FN5O3 . It is a highly selective tyrosine kinase inhibitor that covalently binds to EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) to irreversibly inhibit tyrosine kinase autophosphorylation .


Chemical Reactions Analysis

Afatinib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of afatinib are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 491.975 . The solid form of this compound appears to have no determined color .

Aplicaciones Científicas De Investigación

  • Afatinib's Role in NSCLC Treatment : Afatinib has been a crucial first-line anti-cancer agent for NSCLC treatment. Research indicates its effectiveness, particularly in cases with epidermal growth factor receptor (EGFR) mutations. However, resistance to Afatinib remains a significant challenge in clinical efficacy (Meng et al., 2019).

  • Monitoring Afatinib Levels in Clinical Settings : The development of methods like competitive enzyme-linked immunosorbent assay (ELISA) has facilitated the simple and sensitive quantification of Afatinib in plasma, essential for therapeutic drug monitoring (TDM) (Sogawa et al., 2018).

  • Comparative Studies with Other Treatments : Clinical trials have compared Afatinib with other treatments like cisplatin plus gemcitabine, showing significant improvements in progression-free survival for patients with EGFR mutation-positive advanced NSCLC (Wu et al., 2014).

  • Afatinib's Effectiveness in Brain Metastases : Afatinib has shown activity in patients with brain metastases or leptomeningeal disease, especially in those who have previously been treated with EGFR-tyrosine kinase inhibitors (Hoffknecht et al., 2014).

  • Mechanisms of Resistance and Degradation : Research also delves into understanding the degradation products of Afatinib and its resistance mechanisms, which are crucial for developing more effective treatment strategies (Chavan et al., 2019).

  • Pharmacokinetics and Pharmacodynamics : Studies have also focused on the clinical pharmacokinetics and pharmacodynamics of Afatinib, providing insights into its absorption, metabolism, and excretion, which are vital for optimizing dosing and minimizing adverse effects (Wind et al., 2016).

Mecanismo De Acción

Target of Action

Afatinib-d6, also known as Afatinib D6, primarily targets the ErbB family of proteins, which includes the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These proteins play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound acts as a tyrosine kinase inhibitor. It covalently binds to the kinase domains of its targets (EGFR, HER2, and HER4) and irreversibly inhibits their tyrosine kinase autophosphorylation . This irreversible inhibition results in the downregulation of ErbB signaling, thereby disrupting the proliferation and survival of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ErbB signaling pathway. By inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4, this compound disrupts the downstream signaling events that lead to cell proliferation and survival . Additionally, this compound has been shown to suppress CD8+ T lymphocyte proliferation by targeting CAD, a key enzyme of de novo pyrimidine biosynthesis .

Pharmacokinetics

This compound exhibits time-independent pharmacokinetic characteristics. After oral administration, maximum plasma concentrations of this compound are reached approximately 2–5 hours post-dose . The drug is predominantly excreted unchanged in the feces, with approximately 5% excreted in urine . The effective elimination half-life is approximately 37 hours . Factors such as sex, body weight, and renal function can influence the exposure to this compound .

Result of Action

The molecular effect of this compound is the disruption of the ErbB signaling pathway, leading to the inhibition of cell proliferation and survival . On a cellular level, this compound reduces tumor-infiltrating lymphocyte numbers and inhibits CD8+ T lymphocyte proliferation . It has also been observed to reduce average speed in certain cell lines and induce apoptosis .

Action Environment

Environmental factors such as food intake can influence the action of this compound. Food has been shown to reduce total exposure to the drug . Furthermore, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Propiedades

IUPAC Name

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-VCXSEIMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: Why was Afatinib-d6 used in this study focusing on Lorlatinib?

A: this compound was used as an internal standard (IS) in this study []. Internal standards are crucial in analytical chemistry, especially in quantitative analysis using techniques like LC-MS/MS.

Q2: How does this compound function as an internal standard in this context?

A: A known amount of this compound was added to the mouse serum and tissue samples before processing []. Because it's chemically similar to Lorlatinib but distinguishable by mass spectrometry, this compound's signal serves as a reference point. By comparing the signal of Lorlatinib to that of this compound, researchers can accurately determine the concentration of Lorlatinib in the samples while minimizing the impact of potential variations during sample preparation and analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.